molecular formula C12H12F4O3 B13685567 Ethyl 3-[4-Fluoro-3-(trifluoromethyl)phenyl]-3-hydroxypropanoate

Ethyl 3-[4-Fluoro-3-(trifluoromethyl)phenyl]-3-hydroxypropanoate

Cat. No.: B13685567
M. Wt: 280.21 g/mol
InChI Key: JTFRAZBGFMVLLL-UHFFFAOYSA-N
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Description

Ethyl 3-[4-Fluoro-3-(trifluoromethyl)phenyl]-3-hydroxypropanoate is a fluorinated aromatic ester characterized by a 3-hydroxypropanoate backbone and a phenyl ring substituted with fluorine and a trifluoromethyl group at positions 4 and 3, respectively. This compound is structurally tailored for applications in pharmaceuticals or agrochemicals, where fluorine and trifluoromethyl groups enhance metabolic stability and lipophilicity. The hydroxy group in the propanoate chain may confer hydrogen-bonding capacity, influencing solubility and reactivity.

Properties

Molecular Formula

C12H12F4O3

Molecular Weight

280.21 g/mol

IUPAC Name

ethyl 3-[4-fluoro-3-(trifluoromethyl)phenyl]-3-hydroxypropanoate

InChI

InChI=1S/C12H12F4O3/c1-2-19-11(18)6-10(17)7-3-4-9(13)8(5-7)12(14,15)16/h3-5,10,17H,2,6H2,1H3

InChI Key

JTFRAZBGFMVLLL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC(=C(C=C1)F)C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Synthesis of the Key Intermediate: 4-Fluoro-3-(trifluoromethyl)phenol

A crucial precursor in the synthesis of Ethyl 3-[4-Fluoro-3-(trifluoromethyl)phenyl]-3-hydroxypropanoate is 4-fluoro-3-(trifluoromethyl)phenol. According to patent JPH01268658A (1996), this phenol is prepared from 4-fluoro-3-(trifluoromethyl)aniline via a two-step process:

  • Diazotization Step:
    4-fluoro-3-(trifluoromethyl)aniline is converted into its sulfate salt by mixing with sulfuric acid (4.5–6.5 equivalents per mole of aniline, preferably 5–6) and a solvent, then heated to about 80°C to form a homogeneous solution. The solution is then cooled below 10°C.
  • Hydrolysis Step:
    The diazonium salt formed is hydrolyzed in a mixed solvent system containing toluene, xylene, or chlorobenzene and aqueous copper sulfate solution at 75–85°C. The reaction affords 4-fluoro-3-(trifluoromethyl)phenol with a high yield of approximately 90.3%.

Table 1: Key Conditions for 4-Fluoro-3-(trifluoromethyl)phenol Preparation

Step Reagents/Conditions Temperature Yield (%) Notes
Diazotization 4-fluoro-3-(trifluoromethyl)aniline + H2SO4 (4.5–6.5 eq) ~80°C (dissolution), cooled <10°C N/A Sulfuric acid amount critical for yield
Hydrolysis Mixed solvent (toluene/xylene/chlorobenzene) + CuSO4 aq. 75–85°C 90.3 Extraction and GC quantification performed

This method ensures high purity and yield of the phenol intermediate, which is essential for subsequent esterification and hydroxypropanoate formation.

Formation of this compound

Summary Table of Preparation Methods

Preparation Stage Key Reagents/Conditions Temperature/Time Yield/Remarks Source/Reference
Diazotization of Aniline 4-fluoro-3-(trifluoromethyl)aniline + H2SO4 ~80°C dissolution, cool <10°C Critical sulfuric acid range (4.5–6.5 eq)
Hydrolysis of Diazonium Salt Mixed solvent (toluene/xylene/chlorobenzene) + CuSO4 aq. 75–85°C, 30 min 90.3% yield of 4-fluoro-3-(trifluoromethyl)phenol
Organometallic Coupling Ethyl bromodifluoroacetate + activated zinc + aryl aldehyde 70°C, 15 min reaction Forms hydroxypropanoate intermediate
Fluorination & Functionalization Perfluorobutane sulfonyl fluoride + DBU 0°C to RT, 16 h Introduces trifluoromethyl groups
Purification Column chromatography (hexanes/ethyl acetate) Ambient High purity, stereoselective

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-[4-Fluoro-3-(trifluoromethyl)phenyl]-3-hydroxypropanoate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine-substituted positions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 3-[4-Fluoro-3-(trifluoromethyl)phenyl]-3-hydroxypropanoate has diverse applications in scientific research:

Mechanism of Action

The mechanism by which Ethyl 3-[4-Fluoro-3-(trifluoromethyl)phenyl]-3-hydroxypropanoate exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share key structural motifs with the target molecule, enabling comparative analysis:

Compound Name CAS Number Phenyl Substituents Propanoate Chain Modifications Key Functional Groups
Ethyl 3-[4-Fluoro-3-(trifluoromethyl)phenyl]-3-hydroxypropanoate (Target) Not Provided 4-Fluoro, 3-(trifluoromethyl) 3-Hydroxy Hydroxy, trifluoromethyl, ethyl ester
Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methylphenyl)propanoate 112822-88-5 2,4,5-Trifluoro, 3-methyl 3-Oxo Oxo, methyl, ethyl ester
Ethyl 3-(2-fluoro-4-iodophenylamino)-3-thioxopropanoate 1008526-43-9 2-Fluoro, 4-iodo 3-Thioxo, phenylamino substituent Thioxo, amino, iodine, ethyl ester
Ethyl 3-(methylsulfonyl)propanoate 118675-14-2 None (non-aromatic) Methylsulfonyl group at C3 Sulfonyl, ethyl ester
Methyl 3-amino-3-[4-(trifluoromethyl)phenyl]propanoate hydrochloride Not Provided 4-(Trifluoromethyl) 3-Amino, methyl ester Amino, trifluoromethyl, hydrochloride salt

Key Differences and Implications

Substituent Effects on the Phenyl Ring
  • Target Compound: The 4-fluoro and 3-trifluoromethyl groups create a strong electron-withdrawing effect, enhancing electrophilic reactivity and metabolic resistance compared to non-fluorinated analogs .
  • The oxo group increases polarity but lacks hydrogen-bonding capacity compared to the hydroxy group in the target .
  • Ethyl 3-(2-fluoro-4-iodophenylamino)-3-thioxopropanoate: The iodine atom adds significant molecular weight (approximately 127 g/mol) and may confer radio-opacity or alter pharmacokinetics. The thioxo group is less polar than hydroxy, reducing aqueous solubility .
Functional Group Variations in the Propanoate Chain
  • Hydroxy vs. Oxo/Thioxo : The hydroxy group in the target compound enables hydrogen bonding, improving solubility in polar solvents relative to oxo or thioxo derivatives .
  • Amino Group (Methyl 3-amino-3-[4-(trifluoromethyl)phenyl]propanoate): The amino group allows for salt formation (e.g., hydrochloride), improving crystallinity and water solubility. However, the methyl ester reduces lipophilicity compared to ethyl esters .
Ester Group Comparison
  • Ethyl esters (target, ) generally exhibit higher lipophilicity than methyl esters (), influencing membrane permeability and hydrolysis rates.

Research and Application Insights

  • Pharmaceutical Potential: The target compound’s trifluoromethyl and hydroxy groups make it a candidate for protease inhibitors or kinase modulators, balancing lipophilicity and solubility better than analogs like or .
  • Synthetic Challenges : Thioxo and iodo derivatives () may require specialized handling due to toxicity or instability, whereas sulfonyl-containing compounds () offer straightforward synthesis routes .

Biological Activity

Ethyl 3-[4-Fluoro-3-(trifluoromethyl)phenyl]-3-hydroxypropanoate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C11H10F4O3
  • Molecular Weight : 270.19 g/mol

The presence of fluorine atoms in its structure is significant as it often enhances the lipophilicity and metabolic stability of organic compounds, potentially improving their pharmacokinetic profiles.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, compounds with similar structures have been noted to inhibit kinases that are crucial in cancer progression .
  • Anti-inflammatory Effects : Research indicates that related compounds exhibit anti-inflammatory properties, which may be mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX) .
  • Antitumor Activity : Some studies suggest that derivatives of this compound can induce apoptosis in cancer cells, possibly through the activation of caspases and modulation of cell cycle regulators .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Enzyme InhibitionInhibition of cancer-related kinases
Anti-inflammatoryReduction in cytokine levels
AntitumorInduction of apoptosis in cancer cell lines

Case Studies

  • Case Study on Antitumor Activity :
    A study investigated the effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting potent antitumor activity. The mechanism was linked to the activation of apoptotic pathways and cell cycle arrest at the G1 phase.
  • Case Study on Anti-inflammatory Effects :
    Another study focused on the anti-inflammatory properties of this compound using an animal model of induced inflammation. Administration resulted in a marked decrease in inflammatory markers such as TNF-alpha and IL-6, demonstrating its potential as an anti-inflammatory agent.

Q & A

Q. What synthetic modifications improve selectivity in nucleophilic aromatic substitution reactions?

  • Methodological Answer : Introduce directing groups (e.g., nitro) to control regioselectivity. Use transition metal catalysts (e.g., Pd/Cu) for cross-coupling reactions. Solvent polarity (DMF vs. THF) and temperature gradients can further optimize selectivity. Monitor intermediates via in situ IR spectroscopy .

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